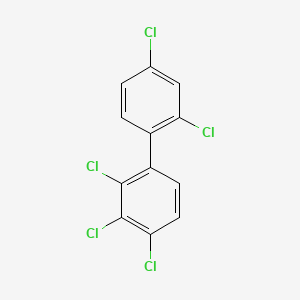

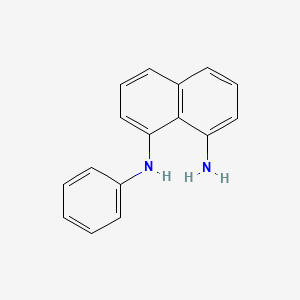

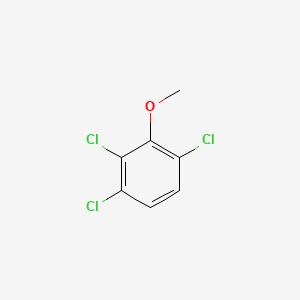

![molecular formula C11H10N2 B1595284 4,9-dihydro-3H-Pyrido[3,4-b]indole CAS No. 4894-26-2](/img/structure/B1595284.png)

4,9-dihydro-3H-Pyrido[3,4-b]indole

Vue d'ensemble

Description

La 4,9-Dihydro-3H-β-carboline est un composé hétérocyclique appartenant à la famille des β-carbolines. Les β-carbolines sont une classe d'alcaloïdes indoliques largement répandus dans la nature, y compris diverses plantes, produits alimentaires, créatures marines, insectes, mammifères et tissus humains . Ces composés sont connus pour leurs diverses activités biologiques et leur potentiel pharmacologique .

Méthodes De Préparation

Voies de synthèse et conditions de réaction : La synthèse de la 4,9-Dihydro-3H-β-carboline peut être réalisée par plusieurs méthodes. Une approche courante implique la thermolyse de 4-aryl-3-azidopyridines substituées . Une autre méthode comprend la synthèse photoredox catalysée par le Ru de 1-acyl-β-carbolines à partir de tryptamines et d'alcynes terminaux . De plus, l'arylation de Buchwald-Hartwig catalysée par le Pd de la 2-chloroaniline avec la 3-bromopyridine suivie de la réaction de Heck intramoléculaire est également utilisée .

Méthodes de production industrielle : Les méthodes de production industrielle de la 4,9-Dihydro-3H-β-carboline ne sont pas largement documentées. Les méthodes mentionnées ci-dessus peuvent être mises à l'échelle pour des applications industrielles avec une optimisation appropriée des conditions de réaction et des catalyseurs.

Analyse Des Réactions Chimiques

Types de réactions : La 4,9-Dihydro-3H-β-carboline subit diverses réactions chimiques, notamment l'oxydation, la réduction et la substitution .

Réactifs et conditions courants :

Oxydation : Des agents oxydants courants tels que le N-bromosuccinimide (NBS) peuvent être utilisés.

Réduction : Des agents réducteurs comme le borohydrure de sodium (NaBH4) sont souvent utilisés.

Substitution : Les réactions de substitution peuvent être réalisées en utilisant des réactifs comme les halogénoalcanes dans des conditions basiques.

Principaux produits : Les principaux produits formés à partir de ces réactions dépendent des réactifs et des conditions spécifiques utilisés. Par exemple, l'oxydation peut conduire à la formation de dérivés de la carboline avec différents groupes fonctionnels .

4. Applications de la recherche scientifique

La 4,9-Dihydro-3H-β-carboline a un large éventail d'applications de recherche scientifique :

Chimie : Elle est utilisée comme élément de base pour la synthèse de divers dérivés de la β-carboline.

Biologie : Elle a été étudiée pour son interaction avec l'ADN et d'autres cibles biologiques.

5. Mécanisme d'action

Le mécanisme d'action de la 4,9-Dihydro-3H-β-carboline implique son interaction avec diverses cibles moléculaires et voies. Par exemple, l'harmine, une β-carboline apparentée, agit comme un inhibiteur puissant et spécifique de la tyrosine kinase DYRK1A, une cible prometteuse dans la thérapie antitumorale . Elle présente également une affinité pour les neurotransmetteurs, ce qui en fait un composé potentiel pour le développement de médicaments contre les maladies neurodégénératives .

Composés similaires :

- Harmane

- Harmine

- Harmaline

- Harmalol

Comparaison : La 4,9-Dihydro-3H-β-carboline partage des similitudes structurales avec d'autres β-carbolines comme l'harmane et l'harmine. ses propriétés uniques, telles que son interaction spécifique avec certaines cibles moléculaires et ses propriétés fluorescentes, la distinguent des autres composés de la famille des β-carbolines .

Applications De Recherche Scientifique

4,9-Dihydro-3H-beta-carboline has a wide range of scientific research applications:

Mécanisme D'action

The mechanism of action of 4,9-Dihydro-3H-beta-carboline involves its interaction with various molecular targets and pathways. For instance, harmine, a related beta-carboline, acts as a powerful and specific inhibitor of tyrosine kinase DYRK1A, a promising target in antitumor therapy . It also exhibits an affinity for neurotransmitters, making it a potential compound for the development of drugs for neurodegenerative diseases .

Comparaison Avec Des Composés Similaires

- Harmane

- Harmine

- Harmaline

- Harmalol

Comparison: 4,9-Dihydro-3H-beta-carboline shares structural similarities with other beta-carbolines like harmane and harmine. its unique properties, such as its specific interaction with certain molecular targets and its fluorescent properties, distinguish it from other compounds in the beta-carboline family .

Propriétés

IUPAC Name |

4,9-dihydro-3H-pyrido[3,4-b]indole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10N2/c1-2-4-10-8(3-1)9-5-6-12-7-11(9)13-10/h1-4,7,13H,5-6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NTYXKFHKVREUMR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN=CC2=C1C3=CC=CC=C3N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20197643 | |

| Record name | 3H-Pyrido(3,4-b)indole, 4,9-dihydro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20197643 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

170.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4894-26-2 | |

| Record name | 3H-Pyrido(3,4-b)indole, 4,9-dihydro- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004894262 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3H-Pyrido(3,4-b)indole, 4,9-dihydro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20197643 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

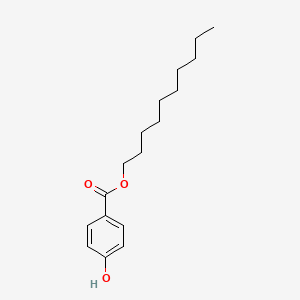

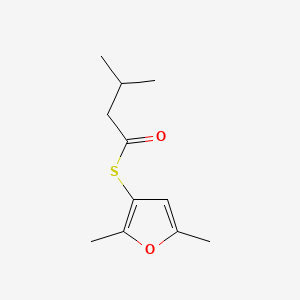

![n-[1,3-Dihydroxy-2-(hydroxymethyl)propan-2-yl]acetamide](/img/structure/B1595205.png)

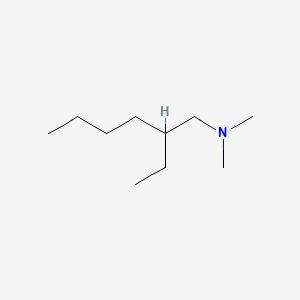

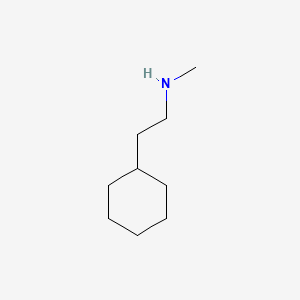

![2-[2-(1H-indol-3-yl)ethyl]isoindole-1,3-dione](/img/structure/B1595210.png)

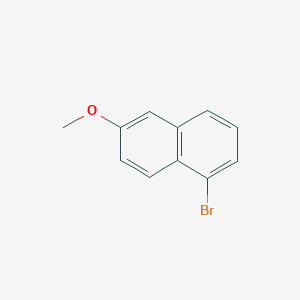

![2-Chloro-N-(5-chlorobenzo[d]oxazol-2-yl)acetamide](/img/structure/B1595221.png)